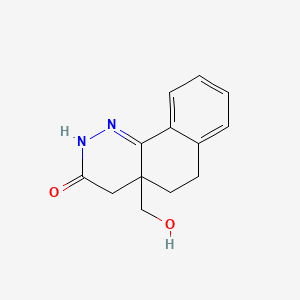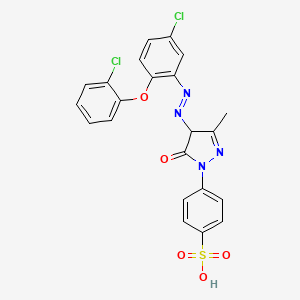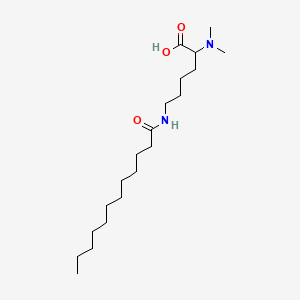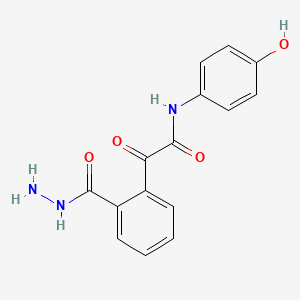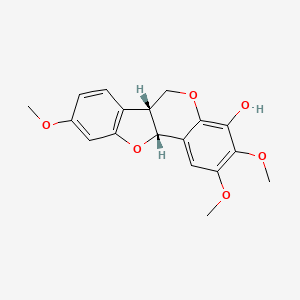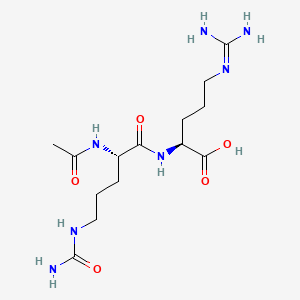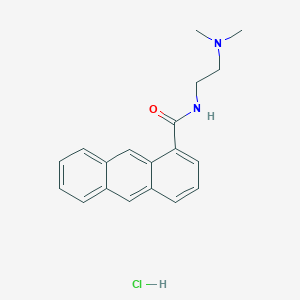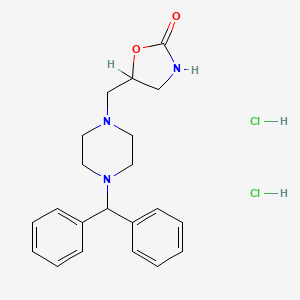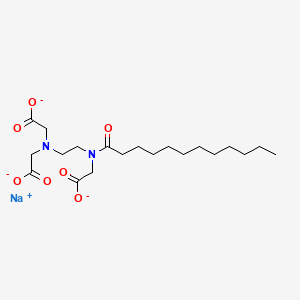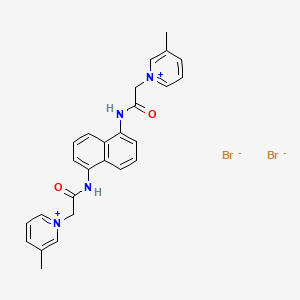
3-Picolinium, 1,1'-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two picolinium groups linked through a naphthylene core with iminocarbonylmethylene bridges, and it is typically found in the form of a dibromide salt
Vorbereitungsmethoden
The synthesis of 3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide involves several steps. One common method includes the reaction of 3-picoline with 1,5-naphthalenedicarboxaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then treated with hydrobromic acid to yield the final dibromide salt. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents used in these reactions include hydrobromic acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex organic molecules.
Medicine: Research has explored its potential therapeutic applications, including its use as a drug candidate for treating neurological disorders.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of 3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide involves its interaction with molecular targets such as nicotinic acetylcholine receptors. By binding to these receptors, the compound can modulate their activity, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, including alterations in neurotransmitter release and receptor sensitivity .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide stands out due to its unique structure and specific binding properties. Similar compounds include:
1,1’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium) dibromide: This compound has a similar bis-picolinium structure but with a different core linkage.
N,N’-Dodecane-1,12-diyl-bis-3-picolinium dibromide: Another bis-picolinium compound with a different aliphatic linkage.
Eigenschaften
CAS-Nummer |
101797-01-7 |
|---|---|
Molekularformel |
C26H26Br2N4O2 |
Molekulargewicht |
586.3 g/mol |
IUPAC-Name |
2-(3-methylpyridin-1-ium-1-yl)-N-[5-[[2-(3-methylpyridin-1-ium-1-yl)acetyl]amino]naphthalen-1-yl]acetamide;dibromide |
InChI |
InChI=1S/C26H24N4O2.2BrH/c1-19-7-5-13-29(15-19)17-25(31)27-23-11-3-10-22-21(23)9-4-12-24(22)28-26(32)18-30-14-6-8-20(2)16-30;;/h3-16H,17-18H2,1-2H3;2*1H |
InChI-Schlüssel |
PMJUZWXLBFBPAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C[N+](=CC=C1)CC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C[N+]4=CC=CC(=C4)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


